N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide
Overview
Description
N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an acenaphthylene moiety, and a methylsulfonyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acenaphthylene Intermediate: The acenaphthylene moiety can be synthesized through a Diels-Alder reaction between naphthalene and a suitable dienophile.
Introduction of the Methylsulfonyl Group: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butylamine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted acenaphthylene derivatives.
Scientific Research Applications
N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylacetamide: Shares the tert-butyl group but lacks the acenaphthylene and methylsulfonyl groups.
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino): Contains a tert-butyl group and a pyrimidine moiety, differing in the core structure.
Uniqueness
N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)20-17(22)12-21(25(4,23)24)16-11-10-14-9-8-13-6-5-7-15(16)18(13)14/h5-7,10-11H,8-9,12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRTSJFJJDQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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